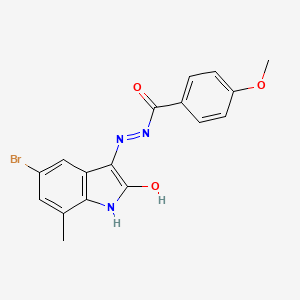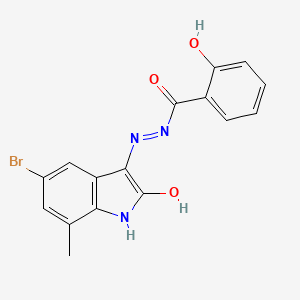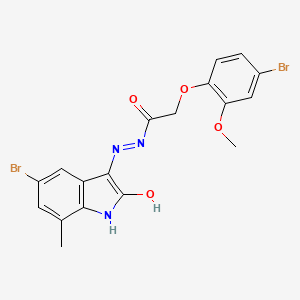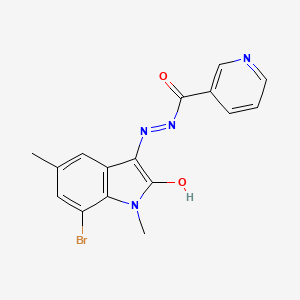
N'-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide
Descripción general
Descripción
N'-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide, also known as BDNH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDNH is a hydrazide derivative of indole-3-carboxaldehyde and nicotinic acid, and it has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N'-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide in its various therapeutic applications is not yet fully understood. However, it has been reported to act by inhibiting the activity of various enzymes and proteins involved in the pathogenesis of diseases such as cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
N'-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been reported to exhibit various biochemical and physiological effects, depending on its application. In cancer cells, N'-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been reported to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In Alzheimer's disease, N'-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been reported to inhibit the formation of amyloid beta-peptide, which reduces the accumulation of amyloid beta plaques in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide in scientific research is its potential therapeutic applications in various diseases. However, one of the limitations of using N'-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N'-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide in scientific research. One possible direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the study of its potential applications in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the development of novel formulations of N'-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide with improved solubility and bioavailability is another future direction for its study.
Aplicaciones Científicas De Investigación
N'-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been studied for its potential therapeutic applications in various scientific research studies. It has been reported to exhibit anticancer, antiviral, anti-inflammatory, and antifungal activities. N'-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has also been studied for its potential application in the treatment of Alzheimer's disease, as it has been reported to inhibit the formation of amyloid beta-peptide, which is associated with the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(7-bromo-2-hydroxy-1,5-dimethylindol-3-yl)iminopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2/c1-9-6-11-13(16(23)21(2)14(11)12(17)7-9)19-20-15(22)10-4-3-5-18-8-10/h3-8,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOYSLPTLRBAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N(C(=C2N=NC(=O)C3=CN=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3Z)-7-Bromo-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]pyridine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



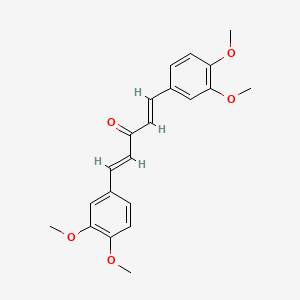


![7-[(dimethylamino)methyl]-2-[2-(dimethylamino)vinyl]-1-(4-methoxyphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B3744066.png)

![3-bromo-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide](/img/structure/B3744074.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3744085.png)
![5,5'-sulfonylbis[2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3744091.png)
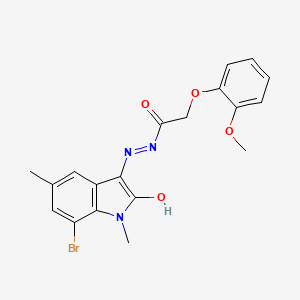
![4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B3744111.png)
